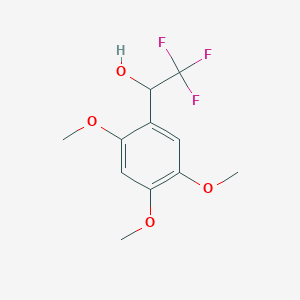
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a fluorine and methyl-substituted phenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving an amido-nitrile precursor.
Introduction of Substituents: The bromine atom and the fluorine-methylphenyl group are introduced through electrophilic aromatic substitution reactions.
Aldehyde Group Addition: The aldehyde group can be introduced via formylation reactions, often using reagents like Vilsmeier-Haack reagent or other formylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-methanol.
Substitution: 5-Azido-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, 5-Thio-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde.
科学研究应用
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Industry: It is used in the development of functional materials, such as dyes and catalysts.
作用机制
The mechanism of action of 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.
Pathways Involved: By modulating enzyme activity or receptor function, the compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
4-(3-Fluoro-2-methylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the fluorine and methyl substituents on the phenyl group.
5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde: Contains a chlorine atom instead of a fluorine atom on the phenyl group.
Uniqueness
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring. The presence of both bromine and fluorine atoms, along with the aldehyde group, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H8BrFN2O |
|---|---|
分子量 |
283.10 g/mol |
IUPAC 名称 |
5-bromo-4-(3-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI 键 |
YFVCYXAPUDVEDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1F)C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)



![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)

![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)


![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)



